REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#N.C1C[O:18]CC1.[Cl-].[NH4+]>C(OCC)C.O>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:10](=[O:18])[CH2:1][CH3:2])[CH:12]=[CH:13][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h at room temperature, 3 h at 40° C. and finally stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.9 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |